Lipophilicity Shift (XLogP3) Compared to Des-Methoxy Analog
The 2-methoxy substituent on the pyridine ring confers a measurable increase in lipophilicity. The target compound exhibits an XLogP3 of 1.7, compared to 1.4 for the des-methoxy analog N-(thiazol-5-ylmethyl)pyridin-3-amine [1][2]. This 0.3 log unit difference represents a roughly 2-fold increase in the octanol-water partition coefficient, which can be decisive for membrane permeability and oral bioavailability predictions in early-stage drug discovery programs [1][2].
Supports membrane permeability prediction screening.
Computed by XLogP3 3.0; context-dependent for in vitro assay translation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-(thiazol-5-ylmethyl)pyridin-3-amine: 1.4 |
| Quantified Difference | Δ 0.3 logP units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem (2021-2024 release) |
Why This Matters
A 0.3 logP increase can significantly improve predicted passive membrane permeability, making this compound a more CNS-permeable candidate or a better starting point for lead optimization than the des-methoxy analog.
- [1] PubChem Compound Summary for CID 62760734, 2-methoxy-N-[(1,3-thiazol-5-yl)methyl]pyridin-3-amine. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 62759025, N-[(1,3-thiazol-5-yl)methyl]pyridin-3-amine. National Center for Biotechnology Information (NCBI). View Source
